1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one
Overview
Description
1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one is a synthetic organic compound with the molecular formula C19H31NO2Si. It is a piperidinone derivative, characterized by the presence of a benzyl group and a tert-butyldimethylsilyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that “1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one” might interact with its targets in a similar manner.
Preparation Methods
The synthesis of 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of a piperidinone derivative with a tert-butyldimethylsilyl group, followed by benzylation. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the piperidinone moiety to a piperidine ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in the formation of piperidine derivatives.
Scientific Research Applications
1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel products
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one include other piperidinone derivatives with different substituents. For example:
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol:
4-((tert-Butyldimethylsilyloxy)methyl)aniline: This compound features an aniline group, which significantly alters its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2Si/c1-19(2,3)23(4,5)22-15-17-14-20(12-11-18(17)21)13-16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQEVXRQBRUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626195 | |
Record name | 1-Benzyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-37-1 | |
Record name | 1-Benzyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzy 3-(tert-butyldimethylsilanyloxymethyl)piperid-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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